

# Application Notes and Protocols for ACH-000143 in Diet-Induced Obese Rats

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Compound of Interest		
Compound Name:	ACH-000143	
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### Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. Preclinical studies have demonstrated its efficacy in mitigating metabolic dysregulation in diet-induced obese (DIO) rodent models. Notably, research has shown that two-month oral administration of ACH-000143 in high-fat diet-fed rats resulted in a significant reduction in body weight gain, comparable to the effects of the SGLT2 inhibitor dapagliflozin.[1] [2][3][4] Furthermore, ACH-000143 exhibited superior outcomes in reducing hepatic steatosis and triglyceride levels.[1][2][3][4] Toxicological assessments have indicated a favorable safety profile, with no observed adverse effects at doses up to 100 mg/kg administered orally.[1][2][3] [4]

These application notes provide a comprehensive overview of the dosage, experimental protocols, and relevant signaling pathways for utilizing **ACH-000143** in a diet-induced obese rat model, based on published preclinical data.

#### **Data Presentation**

The following tables summarize the quantitative data from studies evaluating the effects of **ACH-000143** on key metabolic parameters in male Sprague-Dawley rats with diet-induced obesity. The treatment duration for these studies was two months with oral administration.



Table 1: Effect of ACH-000143 on Body Weight and Food Intake

Treatment Group	Dosage (mg/kg/day, p.o.)	Final Body Weight (g, mean ± SEM)	Body Weight Gain (g, mean ± SEM)	Average Daily Food Intake (g, mean ± SEM)
Chow + Vehicle	-	528.1 ± 10.3	148.4 ± 8.1	25.9 ± 0.5
High-Fat Diet (HFD) + Vehicle	-	610.3 ± 15.2	229.8 ± 12.5	29.5 ± 0.6
HFD + ACH- 000143	10	575.4 ± 11.9	194.9 ± 9.8*	28.1 ± 0.7
HFD + ACH- 000143	30	569.8 ± 13.5***	189.3 ± 11.2	27.5 ± 0.8
HFD + Dapagliflozin	1	571.2 ± 14.1	190.7 ± 11.8	31.8 ± 0.9*

\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.

Table 2: Effect of ACH-000143 on Liver Parameters

Treatment Group	Dosage (mg/kg/day, p.o.)	Liver Weight (g, mean ± SEM)	Liver Triglycerides (mg/dL, mean ± SEM)
Chow + Vehicle	-	15.9 ± 0.5	85.3 ± 7.2
High-Fat Diet (HFD) + Vehicle	-	20.1 ± 0.8	152.4 ± 15.1
HFD + ACH-000143	10	17.5 ± 0.6*	105.6 ± 9.8
HFD + ACH-000143	30	16.9 ± 0.7	98.2 ± 8.5***
HFD + Dapagliflozin	1	18.2 ± 0.9	135.7 ± 12.3



\*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to HFD + Vehicle. Data are representative of published findings.

## **Experimental Protocols**

This section details the methodologies for the key experiments involving **ACH-000143** in dietinduced obese rats.

## **Diet-Induced Obesity (DIO) Rat Model**

- Animal Strain: Male Sprague-Dawley rats are a suitable model as they readily gain weight on high-fat diets.[5][6]
- Acclimatization: Upon arrival, house the rats in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) and provide standard chow and water ad libitum for at least one week to allow for acclimatization.
- Induction of Obesity:
  - Switch the diet of the experimental group to a high-fat diet (HFD). A commonly used HFD composition consists of approximately 45-60% of kilocalories from fat.[5]
  - Maintain the rats on the HFD for a period of 8-10 weeks to induce a significant increase in body weight and the development of obesity-related metabolic disturbances compared to a control group on a standard chow diet.[7]
- Selection of Obese Rats: While not always necessary, some protocols involve selecting the animals with the most significant weight gain for the treatment phase to ensure a more homogenous obese cohort.

### **Compound Administration**

- Formulation: Prepare **ACH-000143** for oral administration. A common vehicle for suspension is 0.5% carboxymethylcellulose (CMC) in water.
- Dosage: Based on efficacy studies, dosages of 10 mg/kg and 30 mg/kg of ACH-000143
  have been shown to be effective.[8]



- Administration: Administer the compound or vehicle orally (p.o.) once daily using an appropriate gavage needle.
- Treatment Duration: A treatment period of two months has been demonstrated to be sufficient to observe significant therapeutic effects.[1][2][3][4]
- · Control Groups:
  - Chow + Vehicle: Rats fed a standard chow diet and receiving the vehicle.
  - HFD + Vehicle: Rats fed a high-fat diet and receiving the vehicle.
  - Positive Control (Optional): A group receiving a known anti-obesity agent, such as dapagliflozin (1 mg/kg, p.o.), can be included for comparative analysis.

## **In-life Measurements**

- Body Weight: Monitor and record the body weight of each animal at least once a week throughout the study.
- Food Intake: Measure and record food consumption per cage at regular intervals (e.g., twice a week) and calculate the average daily intake per animal.

## **Terminal Procedures and Sample Collection**

- Fasting: At the end of the treatment period, fast the animals overnight.
- Anesthesia and Euthanasia: Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic) and collect blood samples via cardiac puncture.
   Subsequently, euthanize the animals according to approved protocols.
- Tissue Collection:
  - Dissect and weigh the liver.
  - Collect a portion of the liver and snap-freeze it in liquid nitrogen for subsequent biochemical analysis (e.g., triglyceride measurement).



• Fix another portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis).

## **Biochemical and Histological Analysis**

- Liver Triglycerides: Homogenize the frozen liver tissue and extract lipids using a standard method (e.g., Folch method). Quantify the triglyceride content using a commercially available colorimetric assay kit.
- Histology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of hepatic steatosis.

# Mandatory Visualizations Signaling Pathway of ACH-000143 in Hepatocytes

**ACH-000143** acts as an agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors. In the liver, activation of these receptors is linked to the regulation of lipid metabolism, contributing to the reduction of hepatic steatosis and triglyceride accumulation.



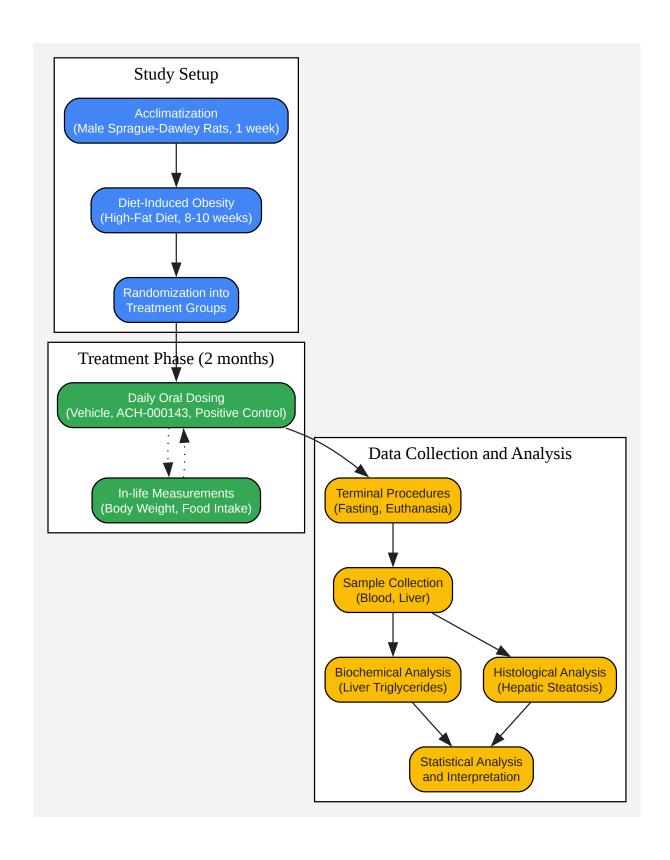
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Caption: Signaling pathway of **ACH-000143** in hepatocytes.

## Experimental Workflow for ACH-000143 Efficacy Study

The following diagram outlines the logical flow of an in vivo study to evaluate the efficacy of **ACH-000143** in a diet-induced obese rat model.





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Caption: Experimental workflow for **ACH-000143** efficacy study.



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